2-Debenzoyl-2-pentenoyl Docetaxel is a hypothetical analog of Docetaxel, a clinically used chemotherapy drug belonging to the taxane family. Taxanes are diterpenes originally isolated from the bark of the Pacific Yew tree (Taxus brevifolia) []. Docetaxel itself is a semi-synthetic analog of paclitaxel (Taxol), another prominent member of the taxane family.
2-Debenzoyl-2-pentenoyl Docetaxel is a chemical compound related to the well-known anticancer drug docetaxel, which is derived from the yew tree. This compound is categorized as an impurity of docetaxel and is primarily studied for its potential effects and implications in pharmaceutical formulations. It plays a significant role in the purification and synthesis processes of docetaxel derivatives, aiding in the development of more effective cancer treatments.
The compound is synthesized from docetaxel, which itself is a semi-synthetic derivative of paclitaxel. The presence of 2-debenzoyl-2-pentenoyl Docetaxel in pharmaceutical preparations can occur due to incomplete synthesis or degradation processes during storage or formulation.
2-Debenzoyl-2-pentenoyl Docetaxel falls under the category of taxane derivatives, specifically as a modified form of docetaxel. It is classified as a pharmaceutical impurity, which can impact the efficacy and safety profiles of drug formulations.
The synthesis of 2-Debenzoyl-2-pentenoyl Docetaxel typically involves several steps, starting from docetaxel or its precursors. Various methods can be employed to produce this compound, including:
The synthesis often requires specific conditions such as controlled temperatures and solvents to ensure high yields and purity levels. For instance, reactions may utilize solvents like acetonitrile or dichloromethane under inert atmospheres to prevent unwanted side reactions.
The molecular formula for 2-Debenzoyl-2-pentenoyl Docetaxel is . Its structure features a complex arrangement typical of taxane compounds, with multiple chiral centers contributing to its biological activity.
The major chemical reactions involving 2-Debenzoyl-2-pentenoyl Docetaxel include:
The reaction conditions must be optimized to minimize degradation and maximize yield. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and product purity.
The mechanism by which 2-Debenzoyl-2-pentenoyl Docetaxel exerts its effects is closely related to that of docetaxel itself. It primarily functions by inhibiting microtubule depolymerization during cell division, thereby preventing cancer cell proliferation.
Studies have shown that modifications in the taxane structure can influence binding affinity to microtubules, potentially altering therapeutic efficacy and side effect profiles.
2-Debenzoyl-2-pentenoyl Docetaxel is primarily used in research settings to:
The compound belongs to the taxane diterpenoid family, sharing the core tetracyclic "taxane skeleton" (baccatin III) with docetaxel but featuring distinct modifications at the C-13 side chain. Unlike docetaxel’s benzoyl moiety at the C-2′ position, this analog bears a pentenoyl group (CH3CH2CH=CHCOO–), altering steric and electronic properties [3] [7]. The structural differences are summarized below:
Table 1: Structural Comparison with Docetaxel
Feature | Docetaxel | 2-Debenzoyl-2-pentenoyl Docetaxel |
---|---|---|
Molecular Formula | C43H53NO14 | C41H55NO14 |
C-2′ Ester Group | Benzoyl (C6H5COO–) | (E)-2-Methylbut-2-enoyl (C5H7O2-) |
Molecular Weight | 807.89 g/mol | 785.88 g/mol |
Key Functional Groups | Phenyl ring at C-2′ | Aliphatic chain with terminal alkene |
This substitution reduces molecular rigidity and hydrophobicity compared to docetaxel, influencing chemical behavior during synthesis and purification. The pentenoyl group’s alkene moiety (SMILES: CC(OC@(CO1)[C@@]2([H])C@@HOC(CCC=C)=O)=O) enables distinctive reactivity in chromatographic separation [3] [4] [6].
Taxane derivatives emerged as pivotal antineoplastics after the 1971 isolation of paclitaxel from Taxus brevifolia. Docetaxel, developed in 1986 and FDA-approved in 1995, offered improved solubility and efficacy over paclitaxel in metastatic cancers [2] [7]. During process optimization, analogs like 2-Debenzoyl-2-pentenoyl Docetaxel were identified as transient intermediates or byproducts. Key milestones include:
Table 2: Taxane Development Timeline
Year | Event | Significance |
---|---|---|
1971 | Paclitaxel isolation from Taxus brevifolia | Foundation for taxane therapeutics |
1986 | Docetaxel patent filed | Semi-synthetic route established |
1995 | FDA approval of docetaxel (Taxotere®) | Clinical use in breast, lung cancers |
2010s | Impurity characterization standards | Identification of 2-debenzoyl analogs as byproducts |
In docetaxel manufacturing, this compound arises primarily during esterification or hydrolysis steps. Its presence above threshold levels (typically >0.1%) necessitates rigorous control due to potential impacts on final product efficacy and safety [3] [4] [10].
Synthetic Pathway Relevance
Analytical and Regulatory Significance
Classified as "Docetaxel Impurity 13" or "USP Docetaxel Related Compound," it is monitored using HPLC/MS. Pharmacopeial standards require its levels in APIs to not exceed 0.15% [3] [10]. Key suppliers provide reference materials for quality control:
Table 3: Regulatory and Supply Landscape
Supplier | Catalog ID | Purity | Primary Use |
---|---|---|---|
SynZeal | SZ-D031033 | >98% | ANDA filings, commercial QC |
TRC Chemicals | D205050 | >95% | Research reference standards |
AquigenBio | N/A | >97% | Impurity qualification |
This compound’s detection methods include reverse-phase HPLC (UV 227 nm) and LC-MS with characteristic m/z 786.3 [M+H]+ [3] [4] [10].
Compound Nomenclature
Table 4: Standardized Nomenclature
Designation | Identifier |
---|---|
IUPAC Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-[(E)-2-methylbut-2-enoyloxy]-1,2a,3,4,4a,5,6,9,10,11,12,12a-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl N-tert-butoxycarbonyl-3-phenylisoserinate |
Synonyms | Docetaxel 2-Pentenoyl Analog; Docetaxel Impurity 13; 2-Debenzoyl-2-(E)-pentenoyldocetaxel |
CAS Number | 1412898-66-8 |
SMILES | CC(OC@(CO1)[C@@]2([H])C@@HOC(CCC=C)=O)=O |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7